molecular formula C12H21NO6 B056103 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid CAS No. 115573-33-6

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid

Cat. No. B056103
CAS RN: 115573-33-6
M. Wt: 275.3 g/mol
InChI Key: KQFQLJOHYATVAV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid, also known as N-Boc-L-aspartic acid, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in the synthesis of peptides and proteins.

Mechanism of Action

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid is an amino acid derivative and does not have a specific mechanism of action. However, peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid can interact with other molecules through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and physiological effects:
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid does not have any known biochemical or physiological effects. However, peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid can have various biochemical and physiological effects depending on their sequence and structure. For example, peptides containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid have been shown to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid is a commonly used building block in peptide and protein synthesis due to its stability and ease of use. However, it has some limitations. For example, peptides containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid can be difficult to purify due to their hydrophobic nature. Additionally, the bulky Boc protecting group can interfere with certain reactions and may need to be removed before further modification.

Future Directions

There are several future directions for the use of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid in scientific research. One area of interest is the development of new methods for peptide and protein synthesis using (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid as a building block. Another area of interest is the use of peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid in drug discovery and development. Additionally, the study of the interactions between peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid and other molecules can provide insights into biological processes and disease mechanisms.

Synthesis Methods

The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid involves the reaction of aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid and carbon dioxide as a byproduct. The purity of the product can be improved through recrystallization or column chromatography.

Scientific Research Applications

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce an aspartic acid residue into the peptide or protein sequence. Peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid have been used in various studies, including drug discovery, enzyme kinetics, and protein-protein interactions.

properties

CAS RN

115573-33-6

Molecular Formula

C12H21NO6

Molecular Weight

275.3 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1

InChI Key

KQFQLJOHYATVAV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCC(=O)O)C(=O)O

SMILES

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O

synonyms

N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid

Origin of Product

United States

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